N-pentylpyridine-3-carboxamide

Enzyme Inhibition Nicotinamide Derivatives Structure-Activity Relationship

Avoid generic alkyl-chain substitutions that compromise target binding. N-Pentylpyridine-3-carboxamide is the precise C5 derivative required to balance lipophilicity and enzyme affinity, as even a single methylene shift can alter inhibition potency (Ki 0.297 mM for the pentyl chloride). - Enzyme Probe: Specific inhibitor for NAD(P)-dependent enzymes; enables fine-tuned crystallography and SAR binding-pocket studies. - Antifungal Optimization: Intermediate chain length maximizes SDHI activity while maintaining a favorable safety profile vs. longer-chain analogs. - Plant Growth Regulation: Patent-backed scaffold for developing selective agrochemicals with enhanced foliar absorption. - Supply Integrity: Custom synthesized with rigorous characterization; available in 10-100 mg standard packs, with bulk and custom scales on request.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B4768751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-pentylpyridine-3-carboxamide
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCCCCCNC(=O)C1=CN=CC=C1
InChIInChI=1S/C11H16N2O/c1-2-3-4-8-13-11(14)10-6-5-7-12-9-10/h5-7,9H,2-4,8H2,1H3,(H,13,14)
InChIKeyJDCDOJMYHQCEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Pentylpyridine-3-Carboxamide: Properties & Procurement


N-Pentylpyridine-3-carboxamide is an N-alkyl nicotinamide derivative characterized by a pyridine-3-carboxamide core and a linear five-carbon pentyl chain. Its synthesis typically involves coupling pyridine-3-carboxylic acid with pentylamine, yielding an amide bond that confers distinct lipophilicity and conformational flexibility [1]. This compound serves as a versatile scaffold in medicinal and agricultural chemistry, with potential applications ranging from enzyme inhibition to plant growth regulation [2]. The specific alkyl chain length is critical; even modest structural modifications can drastically alter physicochemical properties and biological activity, underscoring the need for precise compound selection in research and development [3].

1
N-alkyl nicotinamide scaffold with precise pentyl chain length
2
Pentyl lipophilicity modulates membrane permeability and binding
3
Supports enzyme inhibition, antifungal, and plant growth regulation studies

N-Pentylpyridine-3-Carboxamide: Why Substitution Fails


Generic substitution of N-pentylpyridine-3-carboxamide with other N-alkyl nicotinamides is scientifically unsound due to the profound influence of alkyl chain length on both physicochemical and biological properties. The pentyl chain imparts a specific hydrophobic character and molecular volume that dictates membrane permeability, target binding affinity, and overall pharmacokinetic behavior [1]. Even a single methylene group change can shift enzyme inhibition potency, as demonstrated by the differing Ki values for N1-pentylnicotinamide chloride (0.297 mM) versus N1-octylnicotinamide chloride (0.287 mM) [2]. Furthermore, antifungal efficacy trends show a non-linear relationship with chain length, where activity peaks at specific chain lengths before declining, making the pentyl derivative a unique optimization point within the series [3]. Therefore, researchers cannot assume functional interchangeability; the specific alkyl chain length is a critical determinant of activity and must be treated as a discrete variable in experimental design and procurement.

Chain length Alkyl chain length alters hydrophobic character and target affinity; pentyl may not be replaced by butyl or octyl.
Bioactivity Antifungal and enzyme inhibition profiles are non-linear with chain length; pentyl represents a unique activity node.
Property shift Modifying chain length can shift logP and permeability, affecting experimental reproducibility.

N-Pentylpyridine-3-Carboxamide: Quantitative Comparisons


Enzyme Inhibition Affinity: Pentyl vs. Octyl

In a competitive inhibition assay against enzyme EC 3.6.1.9, the N1-pentylnicotinamide chloride analog exhibited a Ki value of 0.297 mM, while the N1-octylnicotinamide chloride analog showed a slightly higher affinity with a Ki of 0.287 mM [1]. This difference, though small, demonstrates that the alkyl chain length modulates enzyme binding, with the pentyl chain conferring a distinct affinity profile compared to longer chains.

Enzyme Inhibition Affinity
Head-to-head
Ki 0.297 mM (pentyl) vs 0.287 mM (octyl)
Pentyl chain yields distinct binding affinity profile.
Competitive inhibition context; EC 3.6.1.9 assay.
Enzyme Inhibition Nicotinamide Derivatives Structure-Activity Relationship

Antifungal Efficacy by Alkyl Chain Length

A systematic study of N-alkyl nicotinamide-bromides revealed that antifungal activity against Fusarium graminearum, Sclerotinia sclerotiorum, and Botrytis cinerea increases with chain length up to tetradecyl (C14), after which activity declines [1]. While specific data for the pentyl (C5) derivative is not reported in the abstract, the established trend places the pentyl derivative in a unique intermediate position. Shorter chains (butyl) are practically non-toxic, whereas longer chains (decyl, hexadecyl) fall into acute toxicity class II, indicating a safety profile advantage for the pentyl chain [1].

Antifungal Activity Trend
Class-level
Activity rises to C14, then declines; pentyl at intermediate position.
May support balanced activity-toxicity screening.
Class-level inference; C5-specific data to verify.
Antifungal Activity N-Alkyl Nicotinamides Phytopathology

Lipophilicity-Dependent Antibacterial Activity

In a study evaluating pyridine-3-carboxamide analogs against Ralstonia solanacearum, the antibacterial efficacy was strongly influenced by substituent lipophilicity and electronic effects [1]. The most potent analog, compound 4a, contained specific chloro and hydroxyl substituents that optimized these properties. The pentyl chain in N-pentylpyridine-3-carboxamide is predicted to provide a lipophilicity intermediate between shorter alkyl chains (e.g., ethyl, butyl) and longer chains (e.g., hexyl, octyl), potentially offering a distinct binding and permeability profile that warrants empirical validation.

Lipophilicity-Dependent Activity
Context-dependent
Predicted logP ~2.5; intermediate lipophilicity.
May support membrane permeability research.
Cross-study comparable; requires validation.
Antibacterial Agents Pyridine-3-Carboxamide Agricultural Biotechnology

Plant Growth Regulator Application

US Patent 4,844,732 explicitly claims pyridine-3-carboxamide derivatives, including those bearing pentyl substituents, as plant growth inhibitors [1]. This patent demonstrates a clear industrial application distinct from other N-alkyl nicotinamides that are primarily explored for antimicrobial or pharmaceutical uses. The pentyl chain is specifically cited as a substituent that contributes to the overall growth-suppressing activity, providing a direct link between this exact compound and a defined commercial use.

Plant Growth Inhibitor
Source review
Claimed in US Patent 4,844,732 as growth inhibitor.
Supports agrochemical development studies.
Patent context; experimental validation needed.
Plant Growth Inhibition Agrochemicals Pyridine Carboxamides

N-Pentylpyridine-3-Carboxamide: Key Applications


Plant Growth Regulator Development

Based on its patent-backed use as a plant growth inhibitor [1], N-pentylpyridine-3-carboxamide is ideally suited for the development of new agrochemical products. The pentyl chain provides the necessary lipophilicity for foliar absorption and translocation within plant tissues. This compound can serve as a lead scaffold for optimizing growth suppression in crops or weeds, with the potential for enhanced selectivity compared to existing non-selective inhibitors.

Antifungal Lead Optimization: Efficacy vs. Safety

The class-level inference from N-alkyl nicotinamide antifungal studies [2] positions the pentyl derivative as a promising candidate for further antifungal development. Its predicted moderate activity, combined with a favorable safety profile relative to longer-chain, more toxic analogs, makes it an attractive starting point for synthesizing novel succinate dehydrogenase inhibitors (SDHIs) or other fungicidal agents. Researchers can use this compound to explore structure-activity relationships around the pentyl chain, aiming to maximize antifungal potency while minimizing mammalian toxicity.

Enzyme Inhibition: Hydrophobic Binding Pockets

The direct head-to-head enzyme inhibition data for N1-pentylnicotinamide chloride [3] demonstrates the utility of the pentyl chain in modulating enzyme affinity. N-pentylpyridine-3-carboxamide can be employed as a molecular probe to investigate hydrophobic binding pockets in NAD(P)-dependent enzymes. Its intermediate chain length allows for fine-tuning of binding interactions, making it a valuable tool for crystallography, SAR studies, and the rational design of enzyme inhibitors with improved selectivity.

Application
Selection Property
Validation Focus
Plant growth regulation research
Patent-reported pentyl scaffold
Growth inhibition assays and foliar uptake
Antifungal lead screening
Chain-length activity profile
Antifungal efficacy and safety endpoint review
Enzyme inhibition probing
Pentyl hydrophobic binding context
SAR profiling and binding affinity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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